(3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a complex organic compound that incorporates a thiophene moiety and an oxadiazole ring. This compound is classified under the category of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry.
The compound is primarily sourced from synthetic methodologies in organic chemistry, where its unique structure allows for exploration in various scientific fields, including pharmacology and materials science. It is often studied for its potential bioactive properties and applications in drug development.
This compound falls under the classification of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and one oxygen atom. The presence of the thiophene group further enhances its chemical properties, making it a subject of interest in both organic synthesis and biological research.
The synthesis of (3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride typically involves several key steps:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.
The molecular structure of (3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride can be represented as follows:
The compound can participate in various chemical reactions due to its functional groups:
The reactivity of this compound makes it suitable for further derivatization, allowing chemists to explore new compounds with potentially enhanced properties.
The mechanism of action for (3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride primarily involves its interaction with biological targets:
Research indicates that compounds containing oxadiazole rings often exhibit significant bioactivity, making them valuable in drug discovery efforts aimed at targeting various diseases.
Characterization techniques such as differential scanning calorimetry or thermogravimetric analysis may be employed to assess thermal stability and decomposition temperatures.
(3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride has several potential applications:
This compound exemplifies the versatility of heterocyclic compounds in advancing both scientific knowledge and practical applications across various fields.
(3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride represents a strategic evolution in heterocyclic drug design, emerging circa 2010–2015 during efforts to optimize neuroactive and retinoid-modulating agents. Its development parallels broader medicinal chemistry campaigns targeting structurally constrained scaffolds with improved blood-brain barrier (BBB) penetration. High-throughput screening (HTS) initiatives for retinoid-binding protein inhibitors first identified the 1,2,4-oxadiazole-thiophene pharmacophore as a privileged scaffold capable of competitive target engagement. For instance, ChemBridge’s 45,840-compound library screening identified structurally analogous oxadiazoles as cellular retinol-binding protein 1 (CRBP1) inhibitors with single-digit micromolar affinity (Ki = 7.1–9.5 μM) [2]. Concurrently, research into G protein-coupled receptor 88 (GPR88) agonists revealed that 1,2,4-oxadiazole bioisosteres significantly enhanced potency while reducing lipophilicity—critical for CNS drug development [3]. Patent analyses indicate accelerated structural diversification around 2010–2014, exemplified by WO2010102958A1 covering oxadiazole-linked heterocycles for kinase inhibition [7]. This compound specifically arose from systematic scaffold-hopping strategies that retained the (oxadiazol-5-yl)methanamine core while introducing thiophene-derived spacers to balance target affinity and physicochemical properties [5] [6].
Table 1: Key Research Milestones in Thiophene-Oxadiazole Development
Timeframe | Advancement | Significance |
---|---|---|
2007–2010 | Initial oxadiazole kinase inhibitor patents | Established 1,2,4-oxadiazole as a versatile scaffold [5] |
2013 | HTS identification of CRBP1 oxadiazole inhibitors | Validated target engagement in retinoid pathways [2] |
2014–2015 | GPR88 agonist optimization with oxadiazoles | Achieved sub-100 nM potency (e.g., EC₅₀ = 59 nM) [3] |
2015–present | Hybrid thiophene-oxadiazole synthesis | Enabled CNS-directed pharmacokinetic optimization [6] [9] |
This compound belongs to the 5-(aminomethyl)-1,2,4-oxadiazole chemotype, characterized by a central 1,2,4-oxadiazole ring C3-linked to a thiophene heterocycle via a methylene bridge, with protonation of the methanamine nitrogen yielding the hydrochloride salt. Its molecular formula is C₈H₁₀ClN₃OS (MW: 231.70 g/mol), featuring three critical regions:
Crystallographic studies of analogous compounds reveal that the thiophene sulfur and oxadiazole N2 atom participate in CH-π and dipole-dipole interactions, respectively, with protein binding pockets. The methylene spacer between thiophene and oxadiazole allows conformational flexibility, adopting dihedral angles of 15°–35° in protein-bound states [2] [5]. This geometry optimally positions both heterocycles for simultaneous engagement with complementary receptor subpockets.
Table 2: Structural Attributes vs. Bioactivity Relationships
Structural Feature | Role in Pharmacological Activity | Validated Analogues |
---|---|---|
5-(Aminomethyl)oxadiazole | Hydrogen bond donation to key carbonyls (e.g., CRBP1 Arg59) | CRBP1 inhibitors (Ki = 7.1–9.5 μM) [2] |
Thiophen-2-ylmethyl linker | Enhanced metabolic stability vs. phenyl; hydrophobic enclosure | GPR88 agonists (EC₅₀ = 59–414 nM) [3] |
Methylene spacer | Conformational flexibility for target accommodation | Kinase inhibitors (WO2010102958A1) [7] |
Hydrochloride salt | Improved solubility and crystallinity | Piperazine derivatives (1052550-57-8) [6] |
The structural architecture of this compound enables dual targeting of CNS and peripheral receptors by exploiting conserved ligand-binding motifs across disparate protein classes. Molecular docking simulations indicate three mechanistic rationales for its polypharmacology:
Pharmacokinetic optimization is inherent to the design: log P calculations (∼2.1) and topological polar surface area (TPSA ≈ 65 Ų) align with CNS drug guidelines, facilitating passive BBB diffusion. Hydrogen/deuterium exchange studies confirm that ligand binding stabilizes CRBP1’s "closed" conformation, prolonging target residence time [2]. This multi-target engagement profile positions the compound as a versatile scaffold for neurodegenerative, oncologic, and ophthalmic pathologies.
Table 3: Experimental Evidence for Receptor Targeting
Target Class | Biological Validation | Structural Determinants |
---|---|---|
CRBP1 (Retinoid transporter) | Competitive inhibition (Ki ≈ 8 μM); HDX-MS conformational stabilization | Oxadiazole H-bonding; thiophene hydrophobic burial [2] |
GPR88 (Orphan GPCR) | cAMP reduction (EC₅₀ = 59–942 nM); GTPγS binding in striatal membranes | Salt bridge formation via protonated amine [3] |
PI3K/mTOR | Patent coverage as kinase inhibitors (WO2014084778A1) | Thiophene-oxadiazole mimic of ATP adenine [8] |
Rho kinase | IC₅₀ < 100 nM in WO2008011557A2 analogues | Sulfur-mediated hinge interaction [4] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0